4-Cyano-1H-indole-2-boronic acid
Description
Properties
IUPAC Name |
(4-cyano-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-2-1-3-8-7(6)4-9(12-8)10(13)14/h1-4,12-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSNUKMZQSLIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-indole-2-boronic acid typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of 4-cyanoindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Biological Applications
4-Cyano-1H-indole-2-boronic acid has shown promise in various biological applications:
Anticancer Activity : Research indicates that indole derivatives possess significant anticancer properties. The introduction of the cyano group in this compound may enhance its efficacy against certain cancer cell lines by interfering with cellular signaling pathways involved in tumor growth .
Enzyme Inhibition : The compound's boronic acid moiety allows it to act as an inhibitor for certain enzymes, particularly proteases. This property is crucial in designing inhibitors for therapeutic interventions against diseases where protease activity is dysregulated .
Material Science Applications
In addition to its biological significance, this compound is utilized in materials science:
Organic Electronics : The compound can be used as a building block for organic semiconductors. Its ability to form stable π-stacking interactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Sensor Development : Boronic acids are known for their ability to interact with diols, making them valuable in sensor technology. This compound can be employed in the development of sensors for glucose detection and other biomolecules due to its selective binding properties .
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of various indole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Sensor Application
A recent project focused on developing a glucose sensor using this compound as a sensing element. The sensor demonstrated high sensitivity and selectivity towards glucose, with a detection limit in the low micromolar range. This highlights the compound's applicability in biomedical diagnostics .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Cyano-1H-indole-2-boronic acid with three analogous compounds from the evidence: 5-(5H-Indolyl)boronic Acid (boronic acid derivative, ), 1H-Indole-4-carbaldehyde (carbaldehyde derivative, ), and 5-Methyl-1H-indole-2-carboxylic Acid (carboxylic acid derivative, ).
Key Findings:
Boronic acids (e.g., 5-(5H-Indolyl)boronic Acid) are pivotal in Suzuki couplings, whereas carbaldehydes (e.g., 1H-Indole-4-carbaldehyde) participate in nucleophilic additions or condensations .
Solubility and Reactivity :
- The carboxylic acid derivative (5-Methyl-1H-indole-2-carboxylic Acid) exhibits low solubility (LogS: -2.50) due to ionization, contrasting with the boronic acid’s moderate solubility in polar solvents .
- 1H-Indole-4-carbaldehyde’s lipophilicity (LogPo/w: 1.85) suggests better membrane permeability than boronic acid derivatives .
Synthetic Pathways :
- Boronic acids like 5-(5H-Indolyl)boronic Acid may require Miyaura borylation, while carbaldehydes are synthesized via reductive amination or ionic liquid-mediated reactions (e.g., 1H-Indole-4-carbaldehyde using NaBH₄/CH₃NH₂) .
Biological Activity
4-Cyano-1H-indole-2-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
Overview of this compound
This compound is characterized by the presence of a cyano group and a boronic acid moiety attached to an indole structure. The indole framework is known for its versatility in biological systems, often serving as a scaffold for various pharmacologically active compounds.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. A study published in 2021 demonstrated that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines, including leukemia cells . The mechanism often involves the disruption of protein synthesis pathways, making them potential candidates for further development as anticancer agents.
Enzyme Inhibition
The boronic acid functionality is known for its ability to interact with diol-containing biomolecules, which can lead to enzyme inhibition. For instance, boronic acids have been shown to inhibit proteasome activity, a critical pathway in cancer cell survival . This suggests that this compound could act as a proteasome inhibitor, contributing to its anticancer effects.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : Starting from readily available aniline derivatives.
- Cyanation : Introduction of the cyano group using cyanogen bromide or other cyanide sources.
- Borylation : Using boron reagents under catalytic conditions to introduce the boronic acid functionality.
These steps can be optimized for yield and efficiency through various synthetic methodologies, including microwave-assisted reactions and flow chemistry techniques .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Study on Anticancer Properties :
- Enzyme Inhibition Study :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyano-1H-indole-2-boronic acid, and how can purity be rigorously assessed?
- Methodological Answer : Synthesis typically involves palladium-catalyzed borylation of halogenated indole precursors. For example, Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ as a catalyst in anhydrous THF at 80°C . Post-synthesis purification can employ scavenger resins (e.g., diethanolamine-functionalized resins) to sequester unreacted boronic acids . Purity assessment requires a combination of HPLC (C18 column, acetonitrile/water gradient) and ¹¹B NMR spectroscopy to confirm the absence of boroxines or hydrolyzed byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to verify the boronic acid moiety and indole backbone. For instance, the boron signal in ¹¹B NMR typically appears at δ 28–32 ppm for arylboronic acids. X-ray crystallography is recommended for absolute confirmation of molecular geometry, though crystallization may require slow evaporation in non-polar solvents like hexane/ethyl acetate .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound?
- Methodological Answer : Optimize ligand selection (e.g., SPhos or XPhos ligands enhance electron-deficient aryl partners) and reaction conditions (e.g., K₂CO₃ base in DMF/H₂O at 100°C). Monitor moisture sensitivity by maintaining anhydrous conditions during catalyst activation. For sterically hindered substrates, employ microwave-assisted synthesis (150°C, 20 min) to accelerate coupling . Post-reaction analysis should include MALDI-TOF MS to detect undesired homocoupling byproducts .
Q. How can stability issues during storage or handling of this compound be mitigated?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for THF) and use stabilizers like 2,6-lutidine to suppress boronic acid dimerization. For long-term storage, convert to the more stable trifluoroborate salt via treatment with KHF₂ .
Q. How to resolve contradictions in reaction yields reported across studies using this compound?
- Methodological Answer : Systematically evaluate variables:
- Catalyst loading : Compare Pd(OAc)₂ vs. PdCl₂(dppf) at 1–5 mol%.
- Solvent effects : Test polar aprotic (DMF) vs. ether-based solvents (THF).
- Substrate ratios : Optimize boronic acid:halide partner ratios (1:1 to 1:1.2).
Document inconsistencies using Design of Experiments (DoE) software to identify statistically significant factors . Cross-validate findings with independent replicates and reference PubChem or NIST data for benchmarking .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic behavior. Molecular dynamics simulations (e.g., in Gaussian 16) model solvent interactions and transition states for cross-coupling. Validate predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) .
Specialized Methodological Considerations
Q. What protocols are recommended for assessing the toxicity or environmental impact of this compound?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and evaluate aquatic toxicity using Daphnia magna LC50 tests. For environmental persistence, employ OECD 301B biodegradation guidelines. Always adhere to laboratory safety protocols (e.g., fume hood use, PPE) as outlined in institutional chemical hygiene plans .
Data Contradiction Analysis Framework
- Case Study : Conflicting reports on catalytic efficiency in cross-coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
